1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3,4-dichlorophenyl)methyl]-4,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S/c1-13-10-14(2)23(12-15-8-9-17(21)18(22)11-15)20(24)19(13)27(25,26)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELKTKKWHUHRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridinone structure, followed by the introduction of the 3,4-dichlorobenzyl group and the phenylsulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridinone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorobenzyl)pyrrolidine hydrochloride: Shares the 3,4-dichlorobenzyl group but differs in the core structure.
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide: Contains a similar benzyl group but with different functional groups and core structure.
1-(3,4-dichlorobenzyl)-4-nitro-3,5-dimethyl-1H-pyrazole: Similar benzyl group with different substituents on the pyrazole ring.
Uniqueness
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to its specific combination of functional groups and the pyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(3,4-Dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that has attracted significant attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , which includes a dichlorobenzyl group, dimethyl groups, and a phenylsulfonyl moiety attached to a pyridinone ring. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may exert its effects by modulating enzyme activity or receptor binding, leading to alterations in cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of this compound:
- In Vitro Studies on Bacterial Inhibition :
- Anticancer Activity Evaluation :
- Inflammation Model :
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| Compound A | Similar | Antimicrobial | 15 | 30 |
| Compound B | Similar | Anticancer | 12 | 20 |
| Target Compound | Unique | Antimicrobial, Anticancer, Anti-inflammatory | 10 | 25 |
Q & A
Q. What are the conventional synthetic routes for 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step functionalization of the pyridinone core. Key steps include:
- Sulfonylation : Introducing the phenylsulfonyl group at position 3 using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
- Benzylation : Attaching the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions.
- Methylation : Selective methylation at positions 4 and 6 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Optimization strategies: - Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for benzylation .
- Chromatographic purification : Use preparative HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol:buffer, pH 4.6–6.5) to isolate the product .
Q. How can spectroscopic techniques (NMR, HPLC-MS) be applied to confirm the structure and purity of the compound?
- ¹H/¹³C NMR :
- Pyridinone core : Look for characteristic deshielded protons at δ 6.5–7.5 ppm (aromatic protons) and δ 2.0–3.0 ppm (methyl groups).
- Phenylsulfonyl group : Distinctive singlet for sulfonyl protons (if present) and aromatic splitting patterns.
- HPLC-MS :
Q. What chromatographic conditions are recommended for analytical quantification, and how can system suitability criteria be validated?
- Mobile phase : Methanol and sodium acetate buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) .
- Detection : UV absorbance at 254 nm for sulfonyl and aromatic moieties.
- System suitability :
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in byproduct formation during the benzylation step?
- Hypothesis testing : Use isotopic labeling (e.g., deuterated benzyl halides) to track reaction pathways.
- Computational modeling : Density Functional Theory (DFT) calculations identify transition states favoring SN2 vs. radical pathways .
- In-situ monitoring : ReactIR or NMR spectroscopy detects intermediates like benzylic carbocations or radical species.
- Case study : Evidence from structurally similar compounds (e.g., 1-(3,4-dichlorobenzyl)pyrazole derivatives) suggests steric hindrance at the benzyl position increases radical byproducts .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Source analysis :
- Experimental replication :
Methodological Tables
Q. Table 1. Chromatographic Conditions for Analytical Validation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Mobile Phase | Methanol:Buffer (65:35) | Methanol:Buffer (70:30) |
| Buffer pH | 4.6 (acetic acid) | 6.5 (ammonium acetate) |
| Flow Rate (mL/min) | 1.0 | 1.2 |
| Column Temperature | 25°C | 30°C |
Q. Table 2. Key Synthetic Intermediates and Byproducts
| Intermediate | CAS Reference | Potential Byproduct |
|---|---|---|
| 3-(Phenylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | N/A | 3-(Phenylthio) analog |
| 3,4-Dichlorobenzyl chloride | 102-46-5 | Di-benzylated derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
